molecular formula C8H18Cl2N2 B1525880 N-cyclopropylpiperidin-4-amine dihydrochloride CAS No. 1217100-00-9

N-cyclopropylpiperidin-4-amine dihydrochloride

Cat. No.: B1525880
CAS No.: 1217100-00-9
M. Wt: 213.15 g/mol
InChI Key: HOSIQDVATZYWFA-UHFFFAOYSA-N
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Description

N-cyclopropylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, with a cyclopropyl group attached to the nitrogen atom and two hydrochloride ions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and cyclopropane are commonly used as starting materials.

  • Reaction Steps: The synthesis typically involves the reaction of piperidine with cyclopropane in the presence of a strong acid catalyst, such as hydrochloric acid, to form N-cyclopropylpiperidin-4-amine.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches using large reactors.

  • Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopropylpiperidin-4-amine dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopropylpiperidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to various biological responses.

Comparison with Similar Compounds

  • N-ethylpiperidin-4-amine

  • N-methylpiperidin-4-amine

  • N-propylpiperidin-4-amine

Properties

IUPAC Name

N-cyclopropylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSIQDVATZYWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217100-00-9
Record name N-cyclopropylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropylpiperidin-4-amine dihydrochloride
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N-cyclopropylpiperidin-4-amine dihydrochloride
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N-cyclopropylpiperidin-4-amine dihydrochloride
Reactant of Route 4
N-cyclopropylpiperidin-4-amine dihydrochloride
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N-cyclopropylpiperidin-4-amine dihydrochloride
Reactant of Route 6
N-cyclopropylpiperidin-4-amine dihydrochloride

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